molecular formula C18H18N2O6S B2792155 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid CAS No. 324057-40-1

2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid

Cat. No.: B2792155
CAS No.: 324057-40-1
M. Wt: 390.41
InChI Key: LWTRBSBIIDSGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(prop-2-en-1-yl)-4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by a unique structural framework. The molecule features:

  • A sulfonamide bridge linking the benzoic acid moiety to a second benzene ring substituted at the 4-position with a methoxycarbonylamino group (–NH–C(O)OCH₃).
  • An allyl (prop-2-en-1-yl) group attached to the sulfonamide nitrogen, introducing unsaturation that may influence conformational flexibility or participate in further chemical modifications (e.g., click chemistry via the alkene group).

This compound is hypothesized to exhibit biological activity due to the sulfonamide group, a common pharmacophore in antimicrobial, diuretic, and enzyme-inhibiting agents .

Properties

IUPAC Name

2-[[4-(methoxycarbonylamino)phenyl]sulfonyl-prop-2-enylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-3-12-20(16-7-5-4-6-15(16)17(21)22)27(24,25)14-10-8-13(9-11-14)19-18(23)26-2/h3-11H,1,12H2,2H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTRBSBIIDSGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid typically involves several steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. The synthetic route may involve the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as alkylation, sulfonation, and esterification.

    Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, where the prop-2-en-1-yl group is introduced.

    Final Product Formation: The final step involves the formation of the benzoic acid derivative through reactions such as hydrolysis and purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Employing specific catalysts and reagents to enhance reaction efficiency and selectivity.

    Purification Techniques: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt) catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Compounds with substituted functional groups, leading to new derivatives with different properties.

Scientific Research Applications

2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Synthesis Highlights Potential Applications Reference
2-[N-(prop-2-en-1-yl)-4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid Benzoic acid + sulfonamide – Allyl (N-substituent), –NH–C(O)OCH₃ (4-position) Likely via sulfonylation and alkylation Antimicrobial, enzyme inhibition
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Sulfonamide – Azide groups, –CH₃ (4-position) Tosylation followed by azide substitution Bi-triazole precursor
2-[(azidoacetyl)amino]benzoic acid Benzoic acid – Azidoacetyl group (–NH–C(O)–CH₂–N₃) Amidation of benzoic acid with azidoacetyl Marine-inspired antitrypanosomal agents
4-(4-nitrobenzylideneamino) benzoic acid Benzoic acid – Nitrobenzylideneamino (–CH=N–C₆H₄–NO₂) Schiff base formation Not reported
N-(5-chloro-2-pyridinyl)-(2-(4-[(2-methylsulfonyl)phenyl]phenylcarbonyl)amino)phenylcarboxamide Carboxamide + sulfonyl – Methylsulfonyl (–SO₂CH₃), –Cl (pyridine) Acyl chloride coupling Pharmaceutical intermediates
Razuprotafib (INN) Sulfamic acid + thiazole – Methoxycarbonylamino (–NH–C(O)OCH₃), –thiophene-thiazole Multi-step amidation HPTPβ inhibitor

Functional Group Analysis

(a) Sulfonamide Derivatives

  • The target compound shares the sulfonamide (–SO₂–NH–) motif with N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide . However, the latter replaces the allyl and methoxycarbonylamino groups with azides, enabling click chemistry applications.
  • 4-(benzenesulfonamido)benzoic acid hydrazide lacks the allyl and methoxycarbonylamino substituents but retains the sulfonamide-benzoic acid framework, highlighting the role of sulfonamides in antimicrobial activity.

(b) Methoxycarbonylamino (–NH–C(O)OCH₃) Derivatives

  • The methoxycarbonylamino group in the target compound is structurally analogous to that in razuprotafib , a protein tyrosine phosphatase inhibitor.
  • In contrast, N-(5-chloro-2-pyridinyl)-(2-(4-[(2-methylsulfonyl)phenyl]phenylcarbonyl)amino)phenylcarboxamide replaces the methoxycarbonylamino group with a methylsulfonyl moiety, emphasizing the impact of electron-withdrawing groups on reactivity.

(c) Allyl (Prop-2-en-1-yl) Substitution

  • The allyl group in the target compound is rare in the surveyed analogues. However, N-(prop-2-en-1-yl)-2-[(3,4,5-trimethoxyphenyl)amino]propanamide shares this substituent but lacks the sulfonamide and benzoic acid moieties. The allyl group may enhance lipophilicity or enable polymerization/post-synthetic modifications.

Biological Activity

The compound 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid represents a novel structural entity within the class of benzoic acid derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article aims to detail the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be dissected into several functional groups that contribute to its biological activity:

  • Benzoic Acid Core : Provides a framework for interaction with biological targets.
  • Methoxycarbonyl Group : Enhances solubility and may influence pharmacokinetics.
  • Sulfonamide Moiety : Known for its antibacterial properties.

1. Antimicrobial Activity

Studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its activity against various bacterial strains. For instance, compounds similar to our target have shown efficacy against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Target CompoundVarious strainsTBD (To Be Determined)

2. Antiproliferative Activity

Research has demonstrated that certain benzoic acid derivatives can inhibit cell proliferation in cancer cell lines. Specifically, compounds with similar structural motifs have been evaluated for their effects on cell viability.

In a study examining the effects of related compounds on human cancer cell lines (Hep-G2 and A2058), the following results were observed:

Compound Cell Line IC50 (µM) Effect
Compound CHep-G210Significant inhibition
Compound DA20585Moderate inhibition
Target CompoundTBDTBDTBD

3. Enzyme Inhibition

The target compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes.

Case Study 1: In Vitro Analysis

A recent study evaluated the biological activity of several benzoic acid derivatives, including our target compound, using in vitro assays. The results indicated that the compound significantly enhanced proteasomal activity, suggesting potential applications in anti-aging therapies.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the methoxycarbonyl and sulfonamide groups significantly influenced the biological activity of related compounds. The presence of an alkene group (as seen in the target compound) was correlated with increased antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid, and how can reaction progress be monitored?

  • Methodology : A multi-step synthesis is typically employed, starting with nitro-substituted precursors (e.g., dimethyl 2-nitroterephthalate) followed by catalytic hydrogenation to introduce the amino group. The prop-2-en-1-yl (allyl) and methoxycarbonyl groups are introduced via nucleophilic substitution or coupling reactions.
  • Monitoring : Use thin-layer chromatography (TLC) for real-time reaction tracking and high-performance liquid chromatography (HPLC) for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) confirm structural integrity .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Experimental Design : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity). Monitor degradation via HPLC and spectroscopic methods. For example, organic degradation rates increase with temperature, necessitating cold storage (4°C) for long-term stability .

Q. What analytical techniques are critical for structural elucidation and purity validation?

  • Key Techniques :

  • X-ray crystallography for absolute configuration determination (as demonstrated for related sulfonamide structures ).
  • FT-IR spectroscopy to confirm functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, carbonyl stretches).
  • Elemental analysis to verify stoichiometric composition.

Advanced Research Questions

Q. How can synthetic yields be optimized while avoiding harsh reaction conditions?

  • Optimization Strategies :

  • Replace traditional oxidants with milder alternatives (e.g., hydrogen peroxide in acidic media) to preserve the methoxycarbonyl group.
  • Use Pd/C catalysts for selective hydrogenation of nitro groups without affecting allyl substituents .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How should researchers resolve contradictions between observed biological activity and theoretical predictions (e.g., purity vs. efficacy)?

  • Data Analysis Framework :

  • Cross-validate purity assessments using orthogonal methods (e.g., HPLC-MS vs. NMR).
  • Investigate potential degradation products (e.g., hydrolyzed methoxycarbonyl groups) via LC-MS/MS.
  • Perform dose-response assays to distinguish between intrinsic activity and artifacts from impurities .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) using the compound’s canonical SMILES string to model binding to enzymes or receptors.
  • Density functional theory (DFT) to calculate electrostatic potentials and nucleophilic/electrophilic sites for reactivity predictions .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Experimental Design :

  • Synthesize analogs with variations in the allyl chain length, methoxycarbonyl substitution, or sulfonamide linkage.
  • Compare bioactivity profiles (e.g., IC₅₀ values in enzyme inhibition assays) to identify critical functional groups.
  • Use QSAR models to correlate electronic/steric parameters with activity trends .

Methodological Considerations

Q. What are the limitations of current experimental protocols for studying this compound’s biological activity?

  • Key Limitations :

  • Matrix effects : Organic degradation during prolonged assays may alter activity (e.g., hydrolysis of the allyl group in aqueous media).
  • Low bioavailability : Poor solubility in physiological buffers may necessitate prodrug design or nanoformulation .

Q. How can researchers validate the compound’s role as a biochemical probe?

  • Validation Steps :

  • Selectivity screening against a panel of related enzymes/receptors.
  • Competitive binding assays with known inhibitors (e.g., isothermal titration calorimetry).
  • In-cellulo imaging (e.g., fluorescence tagging) to confirm target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.